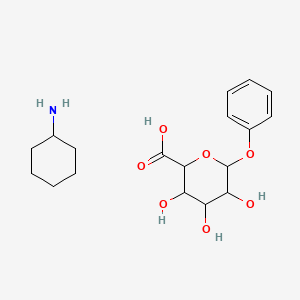![molecular formula C26H27NO3 B13725136 Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate typically involves multi-step organic reactions. One possible route could include:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor.
Introduction of the Benzyloxyphenyl Group: This step might involve the reaction of a benzyloxyphenyl derivative with an intermediate compound.
Esterification: The final step would involve the esterification of the intermediate to form the desired ester compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The benzylamino and benzyloxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of fragrances, flavors, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Affecting biochemical pathways.
Modulating Cellular Processes: Influencing cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(Amino)-4-[4-(benzyloxy)phenyl]-2-butenoate: Lacks the benzyl group on the amino moiety.
Ethyl 3-(Benzylamino)-4-[4-(methoxy)phenyl]-2-butenoate: Has a methoxy group instead of a benzyloxy group.
Properties
Molecular Formula |
C26H27NO3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)-4-(4-phenylmethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C26H27NO3/c1-2-29-26(28)18-24(27-19-22-9-5-3-6-10-22)17-21-13-15-25(16-14-21)30-20-23-11-7-4-8-12-23/h3-16,18,27H,2,17,19-20H2,1H3 |
InChI Key |
ZGKSTVLIBXGASI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


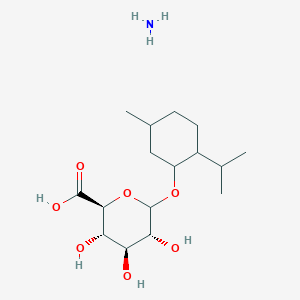
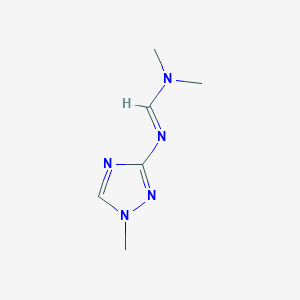
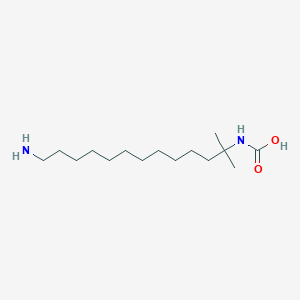
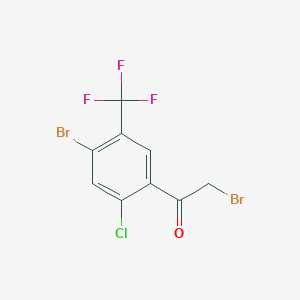
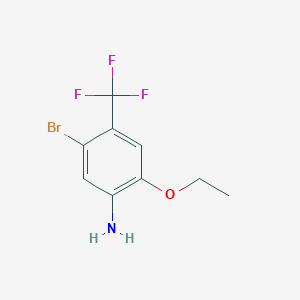
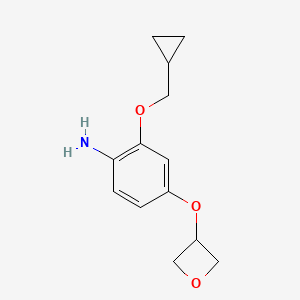


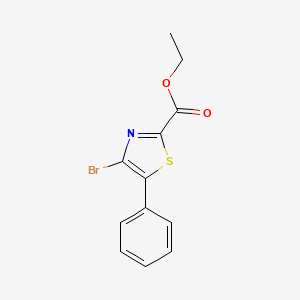
![N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725091.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B13725101.png)
![Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13725109.png)
![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)
